N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
The compound N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic organic molecule featuring a hybrid heterocyclic scaffold. Its structure comprises:
- A 2,3-dihydrobenzofuran moiety linked to a sulfonamide group at the 5-position.
- An ethyl chain connecting the sulfonamide to a pyrazole ring, which is substituted at the 3-position with a thiophen-3-yl group.
Properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-25(22,15-1-2-17-13(11-15)4-9-23-17)18-6-8-20-7-3-16(19-20)14-5-10-24-12-14/h1-3,5,7,10-12,18H,4,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXZRWBWQCPTSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Thiophene ring
- Pyrazole moiety
- Dihydrobenzofuran backbone
- Sulfonamide group
This structural diversity is believed to contribute to its varied biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related benzofuran–pyrazole compound showed broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial and fungal strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound 9 | 2.50 - 20 | E. coli, S. aureus |
| Compound 11d | 14 - 30 | Fungal strains |
| Compound 4 | 10 - 25 | Gram-positive bacteria |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound class have also been investigated. In vitro assays revealed substantial anti-inflammatory effects, with stabilization percentages of human red blood cell (HRBC) membranes ranging from 86.70% to 99.25% for various derivatives . This suggests a potential for therapeutic applications in inflammatory diseases.
Antioxidant Activity
Antioxidant activity was assessed using DPPH scavenging assays, where certain derivatives exhibited high radical scavenging percentages between 84.16% and 90.52% . This antioxidant capability indicates the potential of these compounds in preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity of Selected Compounds
| Compound | DPPH Scavenging (%) |
|---|---|
| Compound 4 | 84.16 |
| Compound 6 | 86.42 |
| Compound 9 | 88.56 |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. Studies suggest that these compounds can inhibit various cancer cell lines through mechanisms that may include the inhibition of DNA gyrase B, an essential enzyme for bacterial DNA replication . For example, one compound demonstrated an IC50 value of 9.80 µM against E. coli DNA gyrase B, which is comparable to established antibiotics like ciprofloxacin .
Case Study: In Vitro Cytotoxicity
A recent study evaluated the cytotoxic effects of several benzofuran–pyrazole derivatives against breast, colon, and lung cancer cell lines. The results indicated varying degrees of antiproliferative activity, with some compounds showing significant inhibition at low concentrations .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
Table 1: Comparative Analysis of Structural Features
Research Findings and Implications
Stability and Reactivity
- Sulfonamide-containing compounds (e.g., Baricitinib impurities) are prone to lactone formation under acidic conditions , suggesting the target compound may require pH-controlled storage.
- Fluorinated pyrazoles (e.g., Example 189) exhibit superior enzymatic stability over non-fluorinated variants , raising questions about the target compound’s metabolic profile.
Pharmacological Potential
- Pyrazole-thiophene hybrids (e.g., 7a) show antimicrobial activity , implying the target compound could be repurposed for infectious disease research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
